2-(Methylsulfinyl)benzoic acid

Physicochemical profiling Acidity (pKa) Electron-withdrawing effect

SAR teams often need multiple starting materials to generate sulfide, sulfoxide, and sulfone analog panels, inflating procurement complexity and cost. 2-(Methylsulfinyl)benzoic acid resolves this by serving as a single, bidirectional redox hub. • Single building block yields three oxidation states (sulfide/sulfoxide/sulfone) spanning log P ~0.2-2.0, eliminating route re-optimization. • Ortho sulfinyl-carboxyl proximity creates a distinct steric/electronic environment absent in meta/para isomers, critical for metalloenzyme ligand design. • Predicted log P 0.23 and high aqueous solubility (5.58 × 10⁴ mg L⁻¹) reduce DMSO dependence in biological assays. • Methanol-based protocol achieves 95% isolated yield, supporting cost-effective scale-up and reliable supply.

Molecular Formula C8H8O3S
Molecular Weight 184.21 g/mol
CAS No. 19093-34-6
Cat. No. B095262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylsulfinyl)benzoic acid
CAS19093-34-6
Molecular FormulaC8H8O3S
Molecular Weight184.21 g/mol
Structural Identifiers
SMILESCS(=O)C1=CC=CC=C1C(=O)O
InChIInChI=1S/C8H8O3S/c1-12(11)7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H,9,10)
InChIKeyJVYFTEBQXOBPAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methylsulfinyl)benzoic Acid: Overview & Differentiation


2‑(Methylsulfinyl)benzoic acid (CAS 19093‑34‑6) is an ortho‑substituted benzoic acid derivative bearing a single methylsulfinyl (–S(O)CH₃) group. It is a white crystalline solid (melting point 166–170 °C) with a molecular weight of 184.21 g mol⁻¹ and a predicted pKa of 3.10 ± 0.10 . Commercially available purities range from 95 % to 98 % . The compound is primarily employed as a fine‑chemical intermediate in pharmaceutical and agrochemical research, where the intermediate oxidation state of the sulfur atom confers distinct reactivity compared with its sulfide and sulfone analogs .

Intermediate sulfoxide oxidation state supports bidirectional access to sulfide and sulfone derivatives
Ortho-substitution creates distinct steric and electronic environment absent in meta/para isomers

2-(Methylsulfinyl)benzoic Acid: Why Analogs Fall Short


The oxidation state of the sulfur atom in ortho‑substituted benzoic acid derivatives governs electronic properties, lipophilicity, and chemical reactivity to an extent that precludes direct interchange. The methylsulfinyl (–S(O)CH₃) group resides at an intermediate oxidation level between the methylthio (–SCH₃) and methylsulfonyl (–SO₂CH₃) analogs. This midpoint oxidation state not only alters the Hammett σ constant and, consequently, the acidity of the carboxylic acid group but also determines the compound’s ability to serve as either a prochiral nucleophile or an electrophilic oxidant in subsequent transformations [1][2]. Furthermore, the ortho arrangement of the sulfinyl and carboxyl groups creates a unique steric and electronic environment that is absent in the meta and para isomers, as evidenced by substantial differences in log P and melting point . The quantitative evidence compiled in Section 3 demonstrates that selecting a close analog without verifying these parameters can lead to divergent solubility, stability, or reactivity profiles in a research or production setting.

Oxidation state mismatch Methylthio and methylsulfonyl analogs differ in electronic character and cannot replicate sulfoxide reactivity
Regioisomer divergence Para isomer shows higher melting point and log P, altering crystallization and solubility behaviour
Synthetic yield variability Solvent choice drastically impacts oxidation yield; in‑house route validation essential

2-(Methylsulfinyl)benzoic Acid: Evidence vs. Closest Analogs


Enhanced Carboxylic Acid Acidity vs. Methylthio Analog

The methylsulfinyl group exerts a stronger electron‑withdrawing inductive effect than the methylthio group, lowering the pKa of the carboxylic acid. The predicted pKa of 2-(methylsulfinyl)benzoic acid is 3.10 ± 0.10, compared with 3.67 ± 0.10 for 2-(methylthio)benzoic acid . This ΔpKa of approximately –0.57 log units corresponds to a ∼3.7‑fold increase in acidity (Ka ratio), which can affect solubility–pH profiles, salt formation, and binding interactions with biological targets .

Enhanced Acidity vs. Methylthio
Data to verify
pKa 3.10±0.10 (target) vs. 3.67±0.10 (sulfide); ΔpKa –0.57, Ka ratio ~3.7‑fold
May alter solubility‑pH profiles and salt formation; verify experimentally
Predicted values; experimental confirmation needed
Physicochemical profiling Acidity (pKa) Electron-withdrawing effect

Lower Lipophilicity vs. Sulfide and para-Isomers

2-(Methylsulfinyl)benzoic acid exhibits a predicted log P of 0.23, which is approximately 1.8 log units lower than that of 2-(methylthio)benzoic acid (XLogP3 ≈ 2) and approximately 1.8 log units lower than that of the para‑substituted isomer 4-(methylsulfinyl)benzoic acid (log P ≈ 1.99) . The estimated water solubility of 2-(methylsulfinyl)benzoic acid is 5.58 × 10⁴ mg L⁻¹, consistent with its significantly higher polarity relative to the sulfide and para‑sulfinyl analogs .

Lower Lipophilicity vs. Analogs
Data to verify
log P 0.23 (target) vs. ~2.0 (sulfide) and ~1.99 (para); Δlog P ≈ –1.8
Higher hydrophilicity supports aqueous assay compatibility; confirm experimentally
Computed values; batch‑specific verification advised
Lipophilicity ADME prediction Solubility

Ortho-Substitution: Lower Melting Point & Lipophilicity vs. para

The ortho arrangement of the sulfinyl and carboxyl groups introduces intramolecular interactions that significantly alter the solid‑state and solution properties compared with the para isomer. 2-(Methylsulfinyl)benzoic acid melts at 166–170 °C, whereas 4-(methylsulfinyl)benzoic acid melts at approximately 229 °C . Coupled with the >1.7‑unit difference in log P (0.23 ortho vs. 1.99 para), these data underscore that regioisomers are not interchangeable in crystallization, formulation, or chromatographic method development .

Melting Point vs. para Isomer
Data to verify
mp 166–170 °C (ortho) vs. ~229 °C (para); Δmp ≈ –59 to –63 °C
Regioisomer identity critical for solid‑form selection and purification strategy
Experimental values; cross‑check with supplied COA
Solid‑state properties Regioisomer comparison Crystallinity

Solvent-Controlled Synthesis Yield Advantage

A direct head‑to‑head comparison within CN111848464A demonstrates that when 2-(methylthio)benzoic acid is oxidized with Selectfluor, the choice of solvent dictates the outcome: methanol affords 2-(methylsulfinyl)benzoic acid in 95 % isolated yield, whereas acetonitrile under otherwise identical conditions (20 °C, 24 h) gives only a 15 % yield [1]. This represents a 6.3‑fold yield enhancement driven by solvent selection, highlighting a robust, high‑yielding preparative route that avoids toxic reagents such as chloroform or transition metals [1].

Solvent‑Controlled Yield Advantage
Head‑to‑head
Isolated yield 95% (MeOH) vs. 15% (MeCN); 6.3‑fold increase under identical conditions
Reported high‑yield route in methanol; reproduce at target scale
Patent example; reproducibility may vary with substrate lot
Process chemistry Synthetic efficiency Green chemistry

Bidirectional Redox Derivatization via Sulfoxide

The sulfoxide functional group in 2-(methylsulfinyl)benzoic acid can be selectively reduced to the corresponding sulfide (2-(methylthio)benzoic acid) using agents such as LiAlH₄, or further oxidized to the sulfone (2-(methylsulfonyl)benzoic acid) with H₂O₂ [1][2]. This bidirectional redox capability is unavailable to the sulfide or sulfone analogs when taken as starting materials (the sulfide cannot be directly oxidized to the sulfone without passing through the sulfoxide stage, and the sulfone cannot be reduced to the sulfoxide with comparable selectivity). For structure–activity relationship (SAR) campaigns in medicinal chemistry, this positions the sulfinyl compound as a strategic branching intermediate that can furnish three distinct oxidation states from a single procured building block [1][2].

Bidirectional Redox Capability
Class‑level inference
Sulfoxide → sulfide (LiAlH₄) or → sulfone (H₂O₂); three accessible oxidation states from one building block
Supports SAR library expansion; confirm chemoselectivity for specific substrates
Literature‑based; optimise conditions for novel derivatives
Sulfur redox chemistry Scaffold diversification Medicinal chemistry

Key Applications of 2-(Methylsulfinyl)benzoic Acid


Scaffold Diversification via Redox Branching

The capacity of 2-(methylsulfinyl)benzoic acid to serve as a single starting point for accessing three distinct sulfur oxidation states (sulfide, sulfoxide, sulfone) makes it a preferred intermediate in SAR expansion libraries. Medicinal chemistry teams can procure one building block and generate a panel of analogs with varying polarity (log P spanning ~0.2 to ~2.0) and hydrogen‑bond acceptor strength without re‑optimizing the core synthetic route, as supported by the bidirectional redox chemistry described in CN111848464A and the foundational sulfoxide literature [1][2].

Aqueous-Compatible Formulation & Bioassay

With a predicted log P of 0.23 and estimated water solubility of 5.58 × 10⁴ mg L⁻¹, 2-(methylsulfinyl)benzoic acid is significantly more hydrophilic than its methylthio analog (log P ≈ 2). This property is critical when the compound is used as a synthetic intermediate destined for biological evaluation in aqueous buffer systems, as it reduces the need for DMSO or other organic co‑solvents that can interfere with enzymatic or cell‑based assays .

Scale-Up via Solvent-Controlled Oxidation

The 95 % isolated yield achieved in methanol (vs. 15 % in acetonitrile) provides a scalable, cost‑effective route for producing multi‑gram quantities of 2-(methylsulfinyl)benzoic acid. Process chemists evaluating procurement vs. in‑house synthesis can rely on this solvent‑controlled protocol to minimize waste, avoid toxic reagents, and achieve high throughput, directly impacting the economic decision to purchase the sulfinyl intermediate rather than attempt a lower‑yielding alternative route [1].

Ortho-Specific Ligand Design in Crystal Engineering

The unique ortho relationship between the sulfinyl and carboxyl groups, combined with a melting point (166–170 °C) that is approximately 60 °C lower than that of the para isomer, makes 2-(methylsulfinyl)benzoic acid a candidate for cocrystal and salt screening where lower melting points can facilitate melt‑based formulation techniques. The substantial log P divergence from the para isomer further supports ortho‑specific selection when designing ligands for metalloenzyme active sites that exploit the proximity of the sulfinyl oxygen to the carboxylate group .

Application
Selection Property
Validation Focus
Scaffold Diversification via Redox Branching
Accessible oxidation states (sulfide, sulfoxide, sulfone)
Verify selective reduction/oxidation to desired oxidation level
Aqueous Bioassay Intermediate
High hydrophilicity (log P 0.23 predicted)
Confirm aqueous solubility and assay compatibility under buffer conditions
Scale‑Up via Solvent‑Controlled Oxidation
Methanol‑based high‑yield protocol
Reproduce yield under patent conditions; assess scalability
Ortho‑Specific Cocrystal/Salt Screening
Lower melting point and ortho‑carboxylate proximity
Evaluate cocrystal/salt formation propensity vs. para isomer

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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